

NSC636819: A Comparative Analysis of Potency and Efficacy in KDM4 Inhibition

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Compound of Interest

Compound Name: NSC636819

Cat. No.: B1680235

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This guide provides a detailed comparative analysis of **NSC636819**, a potent inhibitor of the histone lysine demethylases KDM4A and KDM4B. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of **NSC636819**'s performance against other known KDM4 inhibitors, supported by experimental data.

NSC636819 is a cell-permeable dinitrobenzene derivative that acts as a competitive inhibitor of KDM4A and KDM4B, enzymes that are frequently overexpressed in various cancers and are implicated in oncogenesis. By inhibiting the demethylation of histone H3 lysine 9 trimethylation (H3K9me3), **NSC636819** can induce apoptosis in cancer cells and suppress tumor growth.^[1] This guide will delve into the specifics of its potency, efficacy, and underlying mechanisms, drawing comparisons with other molecules targeting the KDM4 family.

Comparative Potency of NSC636819

NSC636819 exhibits competitive inhibition against KDM4A and KDM4B.^[2] Its potency, as measured by the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki), has been determined in biochemical assays. A comparison with other notable KDM4 inhibitors reveals its relative standing in the field.

Inhibitor	Target(s)	IC50 (μM)	Ki (μM)	Notes
NSC636819	KDM4A	6.4	5.5	Competitive inhibitor with reduced activity against KDM4D and KDM4E.
KDM4B	9.3	3.0		
JIB-04	KDM4A/B/C/E, KDM5A	0.29 - 1.1	-	Pan-inhibitor of several JmjC domain-containing demethylases.
IOX1	KDM4A/C/D, KDM3A, KDM6B	1.7 (for KDM4A)	-	Broad-spectrum 2-oxoglutarate-dependent dioxygenase inhibitor.
QC6352	KDM4A/B/C/D	0.035 - 0.104	-	Potent, pan-KDM4 inhibitor.
TACH101	KDM4A/B/C/D	-	-	Pan-KDM4 inhibitor that has entered clinical trials.

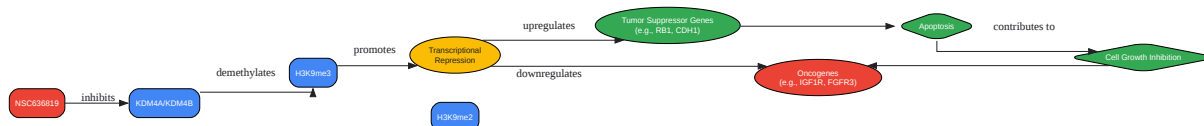
Comparative Efficacy of NSC636819

The efficacy of **NSC636819** has been demonstrated through its ability to induce apoptosis and inhibit the proliferation of cancer cells. This section compares its cellular efficacy with other KDM4 inhibitors.

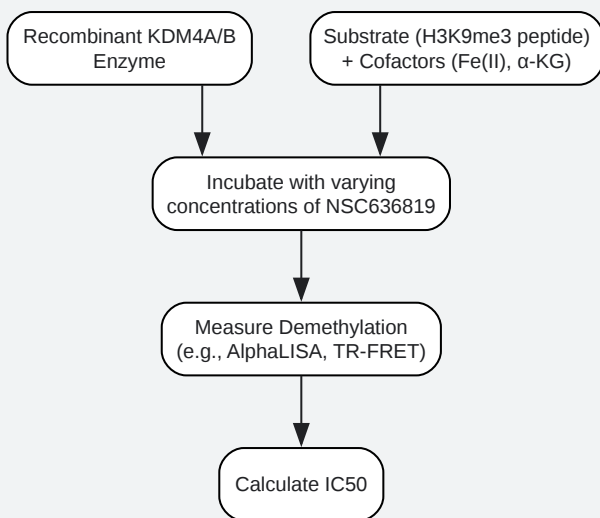
Inhibitor	Cell Line	Efficacy Measurement	Result
NSC636819	LNCaP (Prostate Cancer)	IC50 (Cell Viability)	16.5 μ M (after 3 days)
A549 (Lung Cancer) Xenograft	Tumor Growth Inhibition	Strongly suppresses tumor growth at 20 or 40 mg/kg	
JIB-04	Various Cancer Cell Lines	Inhibition of Proliferation	Effective in lung, prostate, rhabdomyosarcoma, and germ cell tumor lines.
QC6352	Breast and Colon Cancer PDX Models	Tumor Growth Inhibition	Efficacious in vivo.
TACH101	Various Cancer Cell Lines	EC50 (Apoptosis Induction)	0.033 - 0.092 μ M in colorectal, esophageal, and breast cancer cell lines.

Signaling Pathway and Mechanism of Action

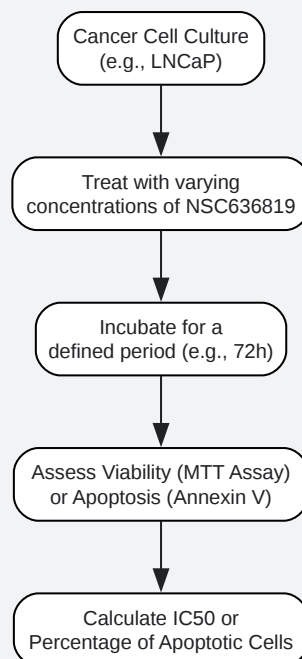
NSC636819 functions by competitively inhibiting the catalytic activity of KDM4A and KDM4B. This leads to an increase in the global levels of H3K9me3, a histone mark associated with transcriptional repression. The subsequent alteration in gene expression contributes to the observed anti-cancer effects.



Potency Determination (IC50)



Efficacy Determination (Cell-Based Assays)



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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM4B as a Target for Prostate Cancer: Structural Analysis and Selective Inhibition by a Novel Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
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